Cyclohexanecarbonyl chloride, 4-pentyl-, trans-
Overview
Description
Cyclohexanecarbonyl chloride, 4-pentyl-, trans- is an organic compound with the chemical formula C12H21ClO. It is a colorless liquid with a pungent odor and is soluble in common organic solvents such as ethanol and dimethylformamide . This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The preparation of Cyclohexanecarbonyl chloride, 4-pentyl-, trans- involves several steps:
Synthetic Routes: One common method involves the ester exchange reaction of cyclohexanone and thiobenzoic acid ester under alkaline conditions.
Industrial Production Methods: Industrially, the compound can be synthesized through similar routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Cyclohexanecarbonyl chloride, 4-pentyl-, trans- undergoes various chemical reactions:
Types of Reactions: It primarily undergoes acylation reactions, where it reacts with suitable substrates to form acylated products.
Common Reagents and Conditions: Common reagents include alcohols, amines, and other nucleophiles.
Major Products: The major products formed from these reactions are esters, amides, and other acyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Cyclohexanecarbonyl chloride, 4-pentyl-, trans- has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclohexanecarbonyl chloride, 4-pentyl-, trans- involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Cyclohexanecarbonyl chloride, 4-pentyl-, trans- can be compared with other similar compounds:
Properties
IUPAC Name |
4-pentylcyclohexane-1-carbonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h10-11H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWKQEDYUMJFNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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